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  • Product: 3-Ethyl-5-pyrrolidin-2-ylisoxazole
  • CAS: 1018126-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0)

A Theoretical and Practical Framework for Researchers and Drug Development Professionals Disclaimer: Direct experimental data for 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0) is not extensively available in publ...

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Practical Framework for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0) is not extensively available in public literature. This guide is a scientifically-grounded synthesis based on the established chemistry of its core components—the pyrrolidine and isoxazole rings—and data from closely related analogues. It aims to provide a robust theoretical framework and predictive insights for researchers.

Introduction: The Convergence of Two Privileged Scaffolds

The molecule 3-Ethyl-5-pyrrolidin-2-ylisoxazole represents a fascinating conjunction of two pharmacologically significant heterocyclic scaffolds: the pyrrolidine ring and the isoxazole nucleus. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space due to its non-planar, puckered nature.[1][2][3] This feature is crucial for establishing specific stereochemical interactions with biological targets.[1][2] Pyrrolidine derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[4][5]

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another privileged structure in drug discovery.[6] It serves as a versatile pharmacophore, with its derivatives demonstrating anti-inflammatory, antimicrobial, and anticancer activities.[7] The isoxazole moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and π-π stacking interactions, crucial for molecular recognition at receptor binding sites.[8]

The combination of these two scaffolds in 3-Ethyl-5-pyrrolidin-2-ylisoxazole suggests a molecule with significant potential for engaging with biological systems in a stereospecific and multifaceted manner. This guide will delve into the theoretical synthesis, predicted physicochemical properties, and potential therapeutic applications of this compound, providing a comprehensive resource for its further investigation.

Physicochemical Properties and Structural Analysis

While experimental data for 3-Ethyl-5-pyrrolidin-2-ylisoxazole is scarce, we can predict its key physicochemical properties based on its constituent parts and data from close analogues like (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C9H14N2OBased on chemical structure.[9]
Molecular Weight 166.22 g/mol Calculated from the molecular formula.[9]
Appearance Likely a colorless oil or a low-melting solidGeneral characteristic of similar small organic molecules.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. The pyrrolidine nitrogen can be protonated to form salts with increased aqueous solubility.Based on the polarity of the isoxazole and pyrrolidine rings. The pyrrolidine nitrogen's basicity is a key factor.[10]
Chirality The carbon at the 2-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers.Stereochemistry is a critical feature of the pyrrolidine scaffold.[1][2]
Predicted LogP ~1.0 - 2.0Estimated based on the structures of similar pyrrolidine-isoxazole compounds.

Synthesis and Methodologies

The synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole can be logically approached by forming the isoxazole ring and coupling it with the pyrrolidine moiety. A highly effective and regioselective method for isoxazole synthesis is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkyne.[6][11]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for 3-Ethyl-5-pyrrolidin-2-ylisoxazole is outlined below. The key disconnection is at the C-C bond between the isoxazole and pyrrolidine rings, which can be formed via a cycloaddition reaction.

G Target 3-Ethyl-5-pyrrolidin-2-ylisoxazole Intermediate1 N-protected 2-ethynylpyrrolidine Target->Intermediate1 [3+2] Cycloaddition Intermediate2 Propionitrile oxide Target->Intermediate2 [3+2] Cycloaddition Intermediate3 N-protected Prolinal Intermediate1->Intermediate3 Alkynylation Intermediate4 Propionaldoxime Intermediate2->Intermediate4 Oxidation

Caption: Retrosynthetic analysis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Experimental Protocol: A Step-by-Step Synthesis

This protocol is a predictive workflow based on established synthetic methodologies for similar compounds.[3][11]

Part 1: Synthesis of N-Boc-2-ethynylpyrrolidine (Dipolarophile)

  • Starting Material: Commercially available N-Boc-L-prolinal.

  • Step 1: Ohira-Bestmann Reaction.

    • To a solution of N-Boc-L-prolinal in anhydrous methanol at 0°C, add potassium carbonate and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: The Ohira-Bestmann reaction is a reliable method for converting aldehydes to terminal alkynes under mild conditions, which is crucial for preserving the integrity of the Boc-protecting group and the stereocenter.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpyrrolidine.

Part 2: In Situ Generation of Propionitrile Oxide (Dipole)

  • Starting Material: Propionaldoxime.

  • Step 2: Oxidation.

    • Dissolve propionaldoxime in a suitable solvent such as dichloromethane or a mixture of methanol and water.[11]

    • Add an oxidizing agent. A common and effective choice is a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or sodium hypochlorite (bleach) in the presence of a base like triethylamine.[11]

    • Causality: The oxidation of the aldoxime generates the highly reactive nitrile oxide in situ. Performing this step in the presence of the dipolarophile (the alkyne) ensures that the nitrile oxide is trapped efficiently, minimizing side reactions like dimerization.

Part 3: [3+2] Cycloaddition and Deprotection

  • Step 3: Cycloaddition.

    • To the solution containing the in situ generated propionitrile oxide, add N-Boc-2-ethynylpyrrolidine.

    • Stir the reaction mixture at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The 1,3-dipolar cycloaddition between the nitrile oxide and the terminal alkyne is a highly convergent and regioselective reaction that efficiently constructs the 3,5-disubstituted isoxazole ring.[6]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture and purify the resulting N-Boc-3-ethyl-5-pyrrolidin-2-ylisoxazole by flash column chromatography.

  • Step 4: Deprotection.

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.[3]

    • Causality: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[12]

  • Final Work-up:

    • Evaporate the solvent and excess acid under reduced pressure.

    • The resulting product can be purified by crystallization or chromatography, often as a salt (e.g., hydrochloride or trifluoroacetate). Neutralization with a mild base followed by extraction can provide the free amine.

G cluster_0 Part 1: Alkyne Synthesis cluster_1 Part 2: Nitrile Oxide Generation cluster_2 Part 3: Cycloaddition & Deprotection Prolinal N-Boc-L-prolinal Alkyne N-Boc-2-ethynylpyrrolidine Prolinal->Alkyne Ohira-Bestmann Reaction ProtectedProduct N-Boc-3-ethyl-5-pyrrolidin-2-ylisoxazole Alkyne->ProtectedProduct [3+2] Cycloaddition Aldoxime Propionaldoxime NitrileOxide Propionitrile oxide Aldoxime->NitrileOxide Oxidation (e.g., PIFA) NitrileOxide->ProtectedProduct FinalProduct 3-Ethyl-5-pyrrolidin-2-ylisoxazole ProtectedProduct->FinalProduct Acidic Deprotection (TFA)

Caption: Proposed synthetic workflow for 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Potential Biological Activity and Therapeutic Applications

The biological profile of 3-Ethyl-5-pyrrolidin-2-ylisoxazole is likely to be influenced by the synergistic or additive effects of its pyrrolidine and isoxazole components.

  • Neurological and Psychiatric Disorders: Many compounds containing pyrrolidine and isoxazole scaffolds exhibit activity in the central nervous system (CNS).[13] For instance, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties.[13] The structural similarity of the pyrrolidine moiety to the neurotransmitter GABA (gamma-aminobutyric acid) suggests potential interactions with GABA receptors or related targets.

  • Anti-inflammatory and Analgesic Effects: Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX). The combination with the pyrrolidine ring could modulate the selectivity and potency of this activity.

  • Anticancer and Antimicrobial Activity: Both pyrrolidine and isoxazole derivatives have been independently investigated as potential anticancer and antimicrobial agents.[5][10] The hybrid structure could lead to novel mechanisms of action or overcome resistance to existing drugs.

Future Directions and Research Opportunities

Given the promising structural features of 3-Ethyl-5-pyrrolidin-2-ylisoxazole, several avenues of research are worth exploring:

  • Stereoselective Synthesis: The development of a stereoselective synthesis to obtain the pure (R)- and (S)-enantiomers is crucial, as the biological activity of chiral molecules is often enantiomer-dependent.

  • Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets, including CNS receptors, inflammatory enzymes, and cancer cell lines, would be the next logical step to elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with different substituents on the ethyl group of the isoxazole ring and on the pyrrolidine nitrogen would provide valuable insights into the structure-activity relationships and help in optimizing the lead compound.

Conclusion

3-Ethyl-5-pyrrolidin-2-ylisoxazole is a molecule of significant interest at the intersection of proven pharmacophores. While direct experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications. The proposed synthetic route, based on the robust and versatile 1,3-dipolar cycloaddition, offers a clear path for its preparation. The predicted biological activities, rooted in the well-documented pharmacology of its constituent rings, highlight its potential as a valuable lead compound in drug discovery, particularly in the areas of CNS disorders, inflammation, and oncology. Further experimental investigation is warranted to unlock the full potential of this intriguing hybrid molecule.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link].

  • 1PlusChem LLC. 1018126-13-0 | 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole. Available at: [Link].

  • National Institutes of Health (NIH). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link].

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link].

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  • Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link].

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link].

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link].

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link].

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link].

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link].

  • American Chemical Society. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4405-4450.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Ethyl-5-pyrrolidin-2-ylisoxazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and detailed char...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and detailed characterization of the novel heterocyclic compound, 3-Ethyl-5-pyrrolidin-2-ylisoxazole. This molecule uniquely combines the privileged scaffolds of the isoxazole and pyrrolidine rings, both of which are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The guide is designed to furnish researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize and validate this compound. We will delve into a reasoned retrosynthetic analysis, followed by a step-by-step synthetic protocol grounded in established chemical principles. Furthermore, a thorough characterization using modern spectroscopic techniques is outlined, with predicted data to facilitate the identification and verification of the target molecule.

Introduction: The Convergence of Two Privileged Scaffolds

The pursuit of novel molecular architectures with the potential for significant biological activity is a cornerstone of modern medicinal chemistry. The strategic combination of known pharmacophores into a single molecular entity is a well-established approach to exploring new chemical space and developing next-generation therapeutics. 3-Ethyl-5-pyrrolidin-2-ylisoxazole is a prime example of such a design, integrating two five-membered heterocyclic rings, each with a rich history in drug discovery.

The isoxazole ring is an aromatic heterocycle that is a key structural component in a wide array of pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The isoxazole moiety can act as a bioisostere for other functional groups and its unique electronic properties can influence the pharmacokinetic and pharmacodynamic profile of a molecule.

The pyrrolidine ring , a saturated heterocycle, is another ubiquitous feature in both natural products and synthetic drugs.[1][3] As a core component of the amino acid proline, it imparts conformational rigidity to molecules, which can be crucial for selective binding to biological targets.[6] The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its importance in the development of effective therapeutics.[3]

The combination of these two rings in 3-Ethyl-5-pyrrolidin-2-ylisoxazole presents an intriguing scaffold for further investigation. The ethyl group at the 3-position of the isoxazole ring and the direct linkage to the 2-position of the pyrrolidine ring offer specific vectors for potential interactions with biological macromolecules. This guide provides a plausible and detailed pathway for the synthesis and characterization of this promising, yet underexplored, molecule.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole involves a retrosynthetic analysis that disconnects the molecule at the isoxazole ring, a common and effective strategy for this class of heterocycles. The most robust and widely employed method for the construction of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9]

G Target 3-Ethyl-5-pyrrolidin-2-ylisoxazole Precursors Ethyl Nitrile Oxide + N-Boc-2-ethynylpyrrolidine Target->Precursors [3+2] Cycloaddition EthylNitrileOxide Ethyl Nitrile Oxide Precursors->EthylNitrileOxide Alkyne N-Boc-2-ethynylpyrrolidine Precursors->Alkyne NitrileOxidePrecursor Propionaldoxime EthylNitrileOxide->NitrileOxidePrecursor Oxidation ProlineDeriv N-Boc-L-proline Alkyne->ProlineDeriv Alkynylation

Figure 1: Retrosynthetic analysis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

This leads to two key synthons: ethyl nitrile oxide and a 2-alkynyl pyrrolidine derivative . The pyrrolidine nitrogen will be protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and facilitate purification. The N-Boc-2-ethynylpyrrolidine can be synthesized from a readily available starting material such as N-Boc-L-proline.[6] The ethyl nitrile oxide can be generated in situ from propionaldoxime. The final step of the synthesis will be the deprotection of the Boc group to yield the target molecule.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is envisioned as a three-stage process: synthesis of the N-Boc-2-ethynylpyrrolidine, the [3+2] cycloaddition to form the protected intermediate, and the final deprotection step.

G cluster_0 Stage 1: Alkyne Synthesis cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Deprotection Proline N-Boc-L-proline WeinrebAmide N-Boc-L-proline Weinreb amide Proline->WeinrebAmide 1. CDI, N,O-dimethylhydroxylamine 2. Toluene, Reflux AlkyneKetone N-Boc-2-acetylpyrrolidine WeinrebAmide->AlkyneKetone Ethynylmagnesium bromide, THF ProtectedAlkyne N-Boc-2-ethynylpyrrolidine AlkyneKetone->ProtectedAlkyne Ohira-Bestmann reagent, K2CO3, MeOH ProtectedProduct N-Boc-3-Ethyl-5-pyrrolidin-2-ylisoxazole ProtectedAlkyne->ProtectedProduct [3+2] Cycloaddition Propionaldoxime Propionaldoxime NitrileOxide Ethyl Nitrile Oxide (in situ) Propionaldoxime->NitrileOxide NCS, Et3N, DCM NitrileOxide->ProtectedProduct [3+2] Cycloaddition FinalProduct 3-Ethyl-5-pyrrolidin-2-ylisoxazole ProtectedProduct->FinalProduct TFA, DCM

Figure 2: Proposed three-stage synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.
Stage 1: Synthesis of (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate

This protocol is adapted from established methods for the conversion of carboxylic acids to terminal alkynes.

Protocol:

  • Weinreb Amide Formation: To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Weinreb amide.

  • Alkynylation: Prepare a solution of ethynylmagnesium bromide (2.0 eq) in THF. To this solution, add the Weinreb amide (1.0 eq) dissolved in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude ynone.

  • Ohira-Bestmann Reaction: To a solution of the crude ynone (1.0 eq) in methanol at 0 °C, add potassium carbonate (2.0 eq) followed by the dropwise addition of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq). Stir the reaction at room temperature for 6 hours. Concentrate the reaction mixture and partition between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate.

Stage 2: [3+2] Cycloaddition

This stage utilizes an in-situ generation of ethyl nitrile oxide followed by its cycloaddition with the synthesized alkyne.[8]

Protocol:

  • In a round-bottom flask, dissolve (S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate (1.0 eq) and propionaldoxime (1.2 eq) in DCM.

  • To this solution, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C and add a solution of N-chlorosuccinimide (NCS) (1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-tert-butyl 2-(3-ethylisoxazol-5-yl)pyrrolidine-1-carboxylate.

Stage 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions.[1][10][11]

Protocol:

  • Dissolve the protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of NaHCO3.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product, 3-Ethyl-5-pyrrolidin-2-ylisoxazole. Further purification can be achieved by column chromatography if necessary.

Characterization of 3-Ethyl-5-pyrrolidin-2-ylisoxazole

The structural confirmation of the synthesized molecule will be performed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The predicted data are based on known values for similar isoxazole and pyrrolidine derivatives.[4][12][13][14]

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.1 (s, 1H, isoxazole-H), ~4.5 (t, 1H, pyrrolidine-CH), ~3.2-3.4 (m, 2H, pyrrolidine-CH₂), ~2.7 (q, 2H, ethyl-CH₂), ~2.0-2.2 (m, 4H, pyrrolidine-CH₂), ~1.3 (t, 3H, ethyl-CH₃), ~1.8 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~172 (isoxazole-C5), ~165 (isoxazole-C3), ~100 (isoxazole-C4), ~58 (pyrrolidine-C2), ~47 (pyrrolidine-C5), ~30 (pyrrolidine-C3), ~25 (pyrrolidine-C4), ~21 (ethyl-CH₂), ~12 (ethyl-CH₃).
HRMS (ESI) Calculated for C₉H₁₄N₂O [M+H]⁺, with the observed mass to charge ratio within 5 ppm of the theoretical value.
Mass Spectrometry Fragmentation

Electron impact mass spectrometry is expected to show characteristic fragmentation patterns for both the isoxazole and pyrrolidine rings.

G MolIon [M]+• (m/z = 166) Frag1 [M - C2H5]+• (m/z = 137) MolIon->Frag1 Loss of ethyl radical Frag2 [C4H8N]+• (m/z = 70) MolIon->Frag2 Cleavage of C-C bond between rings Frag3 [C5H6NO]+• (m/z = 96) MolIon->Frag3 Cleavage of C-C bond between rings

Figure 3: Predicted mass spectral fragmentation of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Potential Applications and Future Directions

Given the established biological activities of isoxazole and pyrrolidine derivatives, 3-Ethyl-5-pyrrolidin-2-ylisoxazole represents a valuable scaffold for screening in various therapeutic areas. The presence of the secondary amine in the pyrrolidine ring offers a convenient handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Potential areas of investigation include, but are not limited to, oncology, neurodegenerative diseases, and infectious diseases.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-Ethyl-5-pyrrolidin-2-ylisoxazole. By leveraging established synthetic methodologies for the construction of isoxazole and pyrrolidine rings, a plausible and detailed protocol has been presented. The predicted analytical data provides a benchmark for the successful identification and validation of the target compound. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the exploration of this promising new chemical entity.

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  • ResearchGate. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • RSC Publishing. A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of 5a. [Link]

  • PubMed. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. [Link]

  • National Institutes of Health. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]

  • JoVE. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.. The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. [Link]

Sources

Foundational

"3-Ethyl-5-pyrrolidin-2-ylisoxazole" and nicotinic receptors

An In-Depth Technical Guide to 3-Ethyl-5-pyrrolidin-2-ylisoxazole and its Interaction with Nicotinic Acetylcholine Receptors Authored for Drug Development Professionals, Researchers, and Scientists Abstract This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethyl-5-pyrrolidin-2-ylisoxazole and its Interaction with Nicotinic Acetylcholine Receptors

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide provides a comprehensive examination of the isoxazole-pyrrolidine chemical scaffold as a potent modulator of nicotinic acetylcholine receptors (nAChRs). While the specific molecule "3-Ethyl-5-pyrrolidin-2-ylisoxazole" is noted, this document will leverage the extensive body of research on its close and well-characterized structural analogue, ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) , as a prototypical example to explore the synthesis, pharmacological profile, and therapeutic potential of this compound class. We will delve into receptor subtype selectivity, functional activity, key experimental methodologies for characterization, and the underlying signaling pathways that position these molecules as promising candidates for CNS disorders, including cognitive deficits and depression.

Introduction: The Therapeutic Promise of Targeting Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are members of the "Cys-loop" superfamily of pentameric ligand-gated ion channels.[1][2] These receptors are fundamental to synaptic transmission throughout the central and peripheral nervous systems, where they are activated by the endogenous neurotransmitter acetylcholine.[3] The diversity of nAChRs arises from the combinatorial assembly of various subunits (e.g., α2-α10, β2-β4), which forms a wide array of receptor subtypes with distinct pharmacological and biophysical properties.[1][4]

The most abundant nAChR subtypes in the mammalian brain, the α4β2 and α7 receptors, are critical regulators of cognitive processes, mood, and neuronal excitability.[1][5] Consequently, they have emerged as high-value therapeutic targets for a range of pathologies, including Alzheimer's disease, ADHD, depression, and schizophrenia.[3][6][7]

The development of nAChR ligands has often used the structure of nicotine as a template. A key innovation in this field was the use of the isoxazole ring as a bioisosteric replacement for the pyridine moiety of nicotine.[8][9] This modification led to the discovery of novel ligands with improved subtype selectivity and favorable therapeutic profiles. The isoxazole-pyrrolidine scaffold, exemplified by ABT-418, represents a significant advancement in this area, demonstrating potent agonist activity with a desirable selectivity profile that minimizes peripheral side effects.[6][8]

Pharmacological Profile: A Focus on Subtype Selectivity and Functional Agonism

The therapeutic efficacy and safety of a nicotinic ligand are largely dictated by its binding affinity and functional activity at various nAChR subtypes. ABT-418, our model compound, is a potent and selective agonist at neuronal nAChRs.[10]

Binding Affinity and Receptor Selectivity

Radioligand binding assays are crucial for determining a compound's affinity (expressed as the inhibition constant, Ki) for different receptor subtypes. ABT-418 demonstrates a high affinity for the α4β2 nAChR subtype, which is the most prevalent high-affinity nicotine binding site in the brain.[8][10] Its selectivity for α4β2 over the α3β4 subtype, which is heavily expressed in autonomic ganglia, is a key feature.[6] This selectivity profile suggests a reduced likelihood of peripheral side effects, such as cardiovascular changes, that can be mediated by ganglionic nAChRs.[11][12]

Receptor SubtypeLigandBinding Affinity (Ki, nM)Source
α4β2 ABT-4187.4[8]
α4β2 (-)-Nicotine0.8[10]
α4β2 (-)-Cytisine0.2[10]
α3β4 ABT-418>10,000[6]
α7/5-HT3 ABT-418High Affinity[6]

Binding assays were performed on rat brain membrane preparations.

Functional Activity

Beyond binding, it is essential to characterize the functional effect of the ligand. ABT-418 acts as a full agonist at α4β2 nAChRs, meaning it not only binds to the receptor but also activates it to induce ion channel opening.[8] This agonist activity is responsible for its observed effects in preclinical models, including:

  • Cognition Enhancement: In animal models, ABT-418 has demonstrated efficacy similar to nicotine in improving performance on cognitive tasks.[12]

  • Anxiolytic and Antidepressant-like Effects: The compound shows potent anxiolytic properties and antidepressant-like activity in models such as the mouse forced swim test.[7][8] These effects are believed to be mediated by the modulation of monoamine release via presynaptic α4β2* nAChRs.[11]

  • Neuroprotection: Studies have indicated that ABT-418 can protect neurons from excitotoxic insults, an effect that may be mediated by the α7 nAChR subtype.[12]

Interestingly, while potently active, ABT-418 is less potent than nicotine in producing certain adverse effects, such as seizures and hypothermia, and has a reduced impact on heart rate and blood pressure, further highlighting the benefits of its selectivity.[12]

Core Methodologies for nAChR Ligand Characterization

A robust and multi-faceted experimental approach is required to fully characterize a novel nAChR ligand. Here, we detail two foundational techniques.

Workflow: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Protocol:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat cortex, rich in α4β2 nAChRs) or membranes from cell lines stably expressing the desired nAChR subtype in a suitable buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]Epibatidine or [³H]Cytisine), and varying concentrations of the unlabeled test compound (e.g., 3-Ethyl-5-pyrrolidin-2-ylisoxazole).

  • Incubation: Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubate Incubate Components: Receptor + Radioligand + Test Compound Receptor->Incubate Radioligand Radioligand Stock (e.g., [3H]Cytisine) Radioligand->Incubate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Analysis: Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful electrophysiological technique used to study the function of ion channels expressed in Xenopus oocytes. It allows for the precise measurement of ionic currents elicited by a ligand, defining its functional profile as an agonist, antagonist, or modulator.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog.

  • cRNA Injection: Microinject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). This leads to the expression of functional receptors on the oocyte membrane.

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for robust receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes: one for voltage clamping (V_m) and one for current passing (I_m).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine (ACh) or a specific agonist to the oocyte to elicit an inward current. After washout, apply the test compound at various concentrations to determine its own agonist activity or its ability to modulate the ACh-evoked current.

  • Data Analysis: Measure the peak current amplitude in response to different concentrations of the compound. Plot the normalized response against the log concentration and fit to a dose-response curve to determine the EC₅₀ (potency) and I_max (efficacy).

G cluster_tevc TEVC Recording Oocyte Xenopus Oocyte Inject nAChR cRNA (e.g., α4 + β2) Incubate & Express Receptors Electrodes Voltage Electrode (Vm) Current Electrode (Im) Oocyte:f2->Electrodes Impale Clamp Voltage Clamp Amplifier Electrodes->Clamp Analysis Data Analysis: - Measure Peak Current - Plot Dose-Response - Calculate EC50 & Imax Clamp->Analysis Record Current Perfusion Perfusion System (Drug Application) Perfusion->Oocyte:f0 Apply Agonist G Ligand Isoxazole Ligand (e.g., ABT-418) nAChR Presynaptic nAChR (e.g., α4β2) Ligand->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization CaInflux Ca2+ Influx nAChR->CaInflux Depolarization->CaInflux Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle NT_Release Neurotransmitter Release (e.g., Dopamine, ACh) Vesicle->NT_Release Postsynaptic Postsynaptic Response NT_Release->Postsynaptic

nAChR activation leading to neurotransmitter release.
Rationale for Therapeutic Development

The pharmacological profile of isoxazole-pyrrolidine nAChR agonists directly informs their potential use in treating CNS disorders:

  • Alzheimer's Disease & Cognitive Deficits: By activating α4β2 and α7 nAChRs in brain regions like the hippocampus and cortex, these compounds can enhance cholinergic signaling and modulate the release of pro-cognitive neurotransmitters like acetylcholine and glutamate, offering a symptomatic treatment for memory and attention deficits. [7][13]* Depression: The ability of α4β2 agonists to modulate the release of monoamines (dopamine, norepinephrine, serotonin) in brain circuits related to mood and reward provides a strong rationale for their development as novel antidepressants. [8][11]* ADHD: The pro-attentional effects observed in preclinical models suggest potential utility in treating ADHD, offering an alternative mechanism to traditional stimulants. [6][7]

Conclusion and Future Directions

The 3-Ethyl-5-pyrrolidin-2-ylisoxazole scaffold, and more broadly the isoxazole-pyrrolidine class of compounds exemplified by ABT-418, represents a highly successful strategy in the design of selective nAChR modulators. By acting as potent agonists with a high degree of selectivity for CNS-dominant nAChR subtypes over their peripheral counterparts, these molecules exhibit a promising therapeutic window for treating a variety of complex neurological and psychiatric disorders.

Future research in this area will likely focus on further refining subtype selectivity, particularly distinguishing between different α4β2 stoichiometries or targeting specific α7 receptor functions. Moreover, optimizing pharmacokinetic properties to ensure appropriate brain penetration and duration of action remains a critical step in translating the preclinical promise of these compounds into clinical success. The foundational work on ligands like ABT-418 provides a robust framework and a validated target for the continued development of next-generation nicotinic therapeutics.

References

  • Vertex AI Search. (n.d.). Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression - PubMed Central.
  • PubMed. (n.d.). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex.
  • MDPI. (2023, November 15). Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor.
  • PubMed Central. (n.d.). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity.
  • PubMed Central. (n.d.). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine.
  • Wikipedia. (n.d.). ABT-418.
  • Grokipedia. (n.d.). ABT-418.
  • ACS Publications. (2011, December 13). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity | Journal of Medicinal Chemistry.
  • IUPHAR/BPS Guide to Pharmacology. (n.d.). Nicotinic acetylcholine receptors (nACh).
  • Iris Unimore. (2025, October 2). Diversity of native nicotinic receptor subtypes in mammalian brain.
  • Physiological Reviews. (2009, January 1). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function.
  • PubMed. (n.d.). Characterization of [3H]ABT-418: a novel cholinergic channel ligand.
  • Zeitschrift für Naturforschung. (2014, July 9). A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells.
  • SpringerLink. (1995, June). ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity.
  • ResearchGate. (2025, August 9). Preclinical Pharmacology of ABT‐418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease | Request PDF.
  • PubMed. (1994, December 23). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine.
  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of "3-Ethyl-5-pyrrolidin-2-ylisoxazole"

Application Note: Enantioselective Synthesis of 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole Abstract & Strategic Overview This application note details the enantioselective synthesis of 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole

Abstract & Strategic Overview

This application note details the enantioselective synthesis of 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole , a structural analog of the nicotinic acetylcholine receptor (nAChR) agonist ABT-418. The target molecule features a 3,5-disubstituted isoxazole core linked to a chiral pyrrolidine ring.

The synthetic strategy prioritizes the preservation of the C2-pyrrolidine stereocenter derived from the chiral pool (L-Proline). The core construction relies on a regioselective 1,3-dipolar cycloaddition between a chiral terminal alkyne and an in situ generated nitrile oxide. This convergent approach ensures high enantiomeric excess (ee) and strictly controls regiochemistry to favor the 3,5-isomer over the 3,4-isomer.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the isoxazole ring at the C3-C4 and O-N bonds. This reveals two key precursors:

  • The Dipolarophile: (S)-N-Boc-2-ethynylpyrrolidine, derived from L-Proline.

  • The Dipole: Propionitrile oxide, generated from 1-nitropropane or propionaldehyde oxime.

Retrosynthesis Target Target: 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole Isoxazole Protected Intermediate: N-Boc-3-ethyl-5-(pyrrolidin-2-yl)isoxazole Target->Isoxazole Deprotection (TFA) Alkyne Dipolarophile: (S)-N-Boc-2-ethynylpyrrolidine Isoxazole->Alkyne [3+2] Cycloaddition Dipole Dipole: Propionitrile Oxide Isoxazole->Dipole [3+2] Cycloaddition Proline Starting Material: N-Boc-L-Proline Alkyne->Proline Seyferth-Gilbert Homologation Nitro Precursor: 1-Nitropropane Dipole->Nitro Dehydration (PhNCO)

Figure 1: Retrosynthetic disconnection strategy utilizing a convergent [3+2] cycloaddition approach.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Alkyne

Objective: Convert N-Boc-L-Proline to (S)-N-Boc-2-ethynylpyrrolidine without racemization. Method: Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation) is preferred over Corey-Fuchs for milder conditions that preserve optical purity.

Step-by-Step Protocol:

  • Weinreb Amide Formation:

    • Dissolve N-Boc-L-Proline (10.0 g, 46.5 mmol) in DCM (150 mL).

    • Add N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) at 0°C.

    • Stir at room temperature (RT) for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% (Colorless oil).

  • Reduction to Aldehyde (N-Boc-Prolinal):

    • Dissolve the Weinreb amide (10.0 g) in dry THF (100 mL) under Argon.

    • Cool to -78°C. Add LiAlH₄ (1.0 M in THF, 1.2 equiv) dropwise.

    • Stir for 30 min at -78°C. Quench with sat. KHSO₄.

    • Critical: Perform the next step immediately to avoid racemization of the aldehyde.

  • Alkyne Generation:

    • To a solution of the crude aldehyde in MeOH (100 mL), add K₂CO₃ (2.0 equiv) and the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) at 0°C.

    • Stir at RT for 4 hours.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Validation: ¹H NMR (CDCl₃) should show a terminal alkyne proton doublet (~2.2 ppm) coupled to the C2 proton.

Phase 2: [3+2] Cycloaddition (Isoxazole Formation)

Objective: Regioselective coupling of the alkyne and nitrile oxide. Mechanism: The Mukaiyama method (dehydration of nitroalkanes) is used to generate the nitrile oxide in situ.

Step-by-Step Protocol:

  • Setup:

    • Dissolve (S)-N-Boc-2-ethynylpyrrolidine (1.0 equiv) and 1-nitropropane (5.0 equiv) in dry Benzene or Toluene (0.1 M concentration).

    • Note: 1-nitropropane provides the 3-ethyl group.

  • Reagent Addition:

    • Add Phenyl Isocyanate (PhNCO, 10.0 equiv) and a catalytic amount of Triethylamine (TEA, 5 drops).

    • Safety: PhNCO is toxic; handle in a fume hood.

  • Reaction:

    • Heat the mixture to 60-70°C for 12–24 hours.

    • Monitor by TLC.[1][2] The nitrile oxide is generated slowly and trapped by the alkyne.

  • Workup:

    • Cool to RT. Add water to hydrolyze excess isocyanate (forms urea precipitate).

    • Filter off the urea. Concentrate the filtrate.

    • Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

    • Regioselectivity Check: The 3,5-isomer is generally the major product (>90%). The 3,4-isomer (minor) can be separated by column chromatography.

Phase 3: Deprotection

Objective: Removal of the Boc group to yield the final secondary amine.

  • Dissolve the protected isoxazole in DCM.

  • Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio).

  • Stir at RT for 2 hours.

  • Concentrate and neutralize with sat. NaHCO₃ or basic resin.

  • Extract with DCM/Isopropanol (3:1) to recover the free base.

Process Workflow Diagram

Workflow Start Start: N-Boc-L-Proline Step1 1. Weinreb Amide Formation (EDC, HOBt, HN(OMe)Me) Start->Step1 Step2 2. Reduction to Aldehyde (LiAlH4, -78°C) Step1->Step2 Step3 3. Homologation to Alkyne (Bestmann-Ohira Reagent) Step2->Step3 Immediate use Step4 4. [3+2] Cycloaddition (1-Nitropropane, PhNCO, 60°C) Step3->Step4 Regioselective Step Step5 5. Boc Deprotection (TFA/DCM) Step4->Step5 Final Final Product: 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole Step5->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target ligand.

Quantitative Data & Quality Control

Table 1: Critical Process Parameters (CPP) and Expected Outcomes

ParameterSpecification / ConditionRationale
Enantiomeric Excess (ee) > 98%Maintained by low-temp reduction and base-free homologation.
Regioselectivity > 10:1 (3,5- vs 3,4-isomer)Steric bulk of the Boc-pyrrolidine directs the dipole to the 5-position.
Overall Yield 40–50% (over 5 steps)Convergent cycloaddition typically yields 60-70% for the key step.
Appearance Pale yellow oil or amorphous solidTypical for low MW isoxazole alkaloids.

Analytical Validation (Self-Validating Protocol):

  • ¹H NMR (Isoxazole H4): The proton on the isoxazole ring (C4-H) is diagnostic. For 3,5-disubstituted isoxazoles, this singlet typically appears between 6.0 – 6.5 ppm .

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to verify ee% against a racemic standard prepared using (±)-Proline.

References

  • Lin, N.-H., et al. (1997). "Synthesis and neurochemical properties of A-84543 (3-(1-methyl-2-pyrrolidinyl)-5-isoxazolyl)pyridine, a potent, selective, and orally active neuronal nicotinic acetylcholine receptor agonist." Journal of Medicinal Chemistry.

  • Hansen, T. V., et al. (2005). "Reaction of Nitrile Oxides with Terminal Alkynes: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry.

  • Dickson, H. D., et al. (2002). "Development of a Scalable Synthesis of the α7 Nicotinic Receptor Agonist A-582941." Organic Process Research & Development.

  • Müller, S., et al. (2004). "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synlett.

Sources

Application

"3-Ethyl-5-pyrrolidin-2-ylisoxazole" as a potential therapeutic agent

Application Notes & Protocols Topic: EPY-ISO (3-Ethyl-5-pyrrolidin-2-ylisoxazole): A Novel Investigational Agent for Targeting the PI3K/Akt Signaling Pathway in Oncology Research Audience: Researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: EPY-ISO (3-Ethyl-5-pyrrolidin-2-ylisoxazole): A Novel Investigational Agent for Targeting the PI3K/Akt Signaling Pathway in Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for EPY-ISO

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the isoxazole and pyrrolidine moieties are privileged scaffolds, consistently appearing in molecules with a wide spectrum of biological activities.[2][3] The isoxazole ring, an aromatic five-membered heterocycle, is a key feature in approved drugs ranging from anti-inflammatory agents like valdecoxib to antibiotics such as sulfamethoxazole.[4][5] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore.[6] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is one of the most common scaffolds in FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and stereochemical control, which is critical for specific interactions with biological targets like enzymes and receptors.[7][8]

EPY-ISO (3-Ethyl-5-pyrrolidin-2-ylisoxazole) is a novel, investigational compound that strategically combines these two powerful scaffolds. While direct biological data on EPY-ISO is not yet published, its design is predicated on the extensive history of isoxazole and pyrrolidine derivatives as potent modulators of intracellular signaling pathways, particularly those implicated in cancer.[9][10] Many isoxazole-containing compounds have been developed as small molecule inhibitors, capable of disrupting oncogenic signaling cascades.[9]

This document provides detailed application notes and protocols for researchers to investigate the potential of EPY-ISO as a therapeutic agent, focusing on its hypothesized mechanism as an inhibitor of the critical PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Pathway

We hypothesize that EPY-ISO functions as an inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a primary signaling cascade activated by growth factors and other extracellular stimuli. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to increased cell survival, proliferation, and growth. By inhibiting PI3K at the apex of this cascade, EPY-ISO is proposed to block these downstream pro-survival signals, ultimately leading to an anti-proliferative effect in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K:e->PIP3:w Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation EPY_ISO EPY-ISO EPY_ISO->PI3K Inhibits WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_wb Western Blot Seed Seed Cells Treat Treat with EPY-ISO (Dose Response) Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Load SDS-PAGE Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane Transfer->Block Probe Incubate with Primary Abs (p-Akt, Total Akt) Block->Probe Detect Incubate with Secondary Ab & Image Probe->Detect

Caption: Standard experimental workflow for Western Blot analysis.

Protocol Steps:

  • Cell Culture: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of EPY-ISO (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20 µ g/lane ) and resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473). The next day, after washing, incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

Application III: Cellular Proliferation/Viability Assay

This protocol assesses the downstream functional consequence of PI3K pathway inhibition: the impact on cancer cell growth and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Seed MCF-7 cells into a 96-well clear-bottom plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of EPY-ISO to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of EPY-ISO concentration to determine the GI50 (concentration that causes 50% inhibition of cell growth).

EPY-ISO [nM]Absorbance (570 nm)% Viability
0 (Vehicle)0.850100.0
100.83297.9
500.75188.4
2500.44252.0
5000.21525.3
10000.10111.9
50000.08810.4
Calculated GI50 265.7 nM

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). A Comprehensive Review.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). SpringerLink.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Bentham Science.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IP Innovative Publication.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole

Introduction Welcome to the technical support center for the synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working on or pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this heterocyclic scaffold. The synthesis of substituted isoxazoles, particularly those incorporating chiral moieties like the pyrrolidine ring, presents unique challenges that require careful control of reaction conditions to achieve optimal yields and purity.

The most robust and widely adopted method for constructing the isoxazole core is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile (an alkyne or alkene).[1][2] This guide focuses on a proposed synthetic strategy based on this reaction, addressing common experimental hurdles through a detailed troubleshooting Q&A and a comprehensive set of FAQs. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Proposed Synthetic Workflow

The recommended pathway involves the in situ generation of propanenitrile oxide from its corresponding aldoxime, which then undergoes a [3+2] cycloaddition with a suitable pyrrolidine-containing alkyne.

G cluster_0 Part A: Nitrile Oxide Generation cluster_1 Part B: Cycloaddition Reaction cluster_2 Part C: Deprotection propionaldoxime Propionaldoxime nitrile_oxide Propanenitrile Oxide (Intermediate) propionaldoxime->nitrile_oxide Oxidation ncs NCS / Base (e.g., Et3N) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition pyr_alkyne N-Boc-2-ethynylpyrrolidine (Dipolarophile) pyr_alkyne->cycloaddition protected_product N-Boc-3-Ethyl-5-pyrrolidin-2-ylisoxazole cycloaddition->protected_product deprotection Acidic Condition (e.g., TFA in DCM) protected_product->deprotection final_product Final Product: 3-Ethyl-5-pyrrolidin-2-ylisoxazole deprotection->final_product caption Figure 1. Proposed synthetic workflow.

Caption: Figure 1. Proposed synthetic workflow for 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction has resulted in a very low yield, or I cannot isolate any of the target 3-Ethyl-5-pyrrolidin-2-ylisoxazole. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in isoxazole synthesis via 1,3-dipolar cycloaddition.[3] The problem can typically be traced to one of three areas: the integrity of the starting materials, the generation and stability of the nitrile oxide intermediate, or the cycloaddition step itself. A systematic approach is crucial.

Troubleshooting start Low or No Yield Observed sm_check Verify Starting Material Quality start->sm_check reagent_check Optimize Nitrile Oxide Generation sm_check->reagent_check Materials OK sm_purity Check purity (NMR, LC-MS) of aldoxime and alkyne. sm_check->sm_purity Issue Found cyclo_check Evaluate Cycloaddition Conditions reagent_check->cyclo_check Generation OK reagent_slow Generate nitrile oxide slowly (slow addition of oxidant). This minimizes dimerization. reagent_check->reagent_slow Issue Found cyclo_temp Adjust reaction temperature. Monitor via TLC. cyclo_check->cyclo_temp Issue Found success Yield Improved cyclo_check->success Conditions OK sm_degradation Ensure alkyne has not degraded/polymerized. sm_purity->sm_degradation reagent_temp Control temperature (0 °C to RT). Prevents decomposition. reagent_slow->reagent_temp cyclo_solvent Screen different solvents (e.g., THF, DCM, Toluene). cyclo_temp->cyclo_solvent

Caption: Figure 2. Troubleshooting workflow for low product yield.

Detailed Breakdown:

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Poor Starting Material Quality The aldoxime can be unstable or contain impurities. The N-Boc-2-ethynylpyrrolidine may have degraded, especially if not stored properly. Purity is paramount for stoichiometric reactions.Confirm the identity and purity of both starting materials using NMR and LC-MS before starting the reaction.[3]If synthesizing the pyrrolidine alkyne, ensure complete purification via column chromatography.
Inefficient Nitrile Oxide Generation The conversion of the aldoxime to the nitrile oxide using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent is a critical step. The reaction requires a base (e.g., triethylamine) to facilitate the elimination of HCl. Incorrect stoichiometry or inactive reagents will halt the synthesis.Use freshly purchased and properly stored NCS.Ensure the base is dry and added in the correct stoichiometric amount (at least 1 equivalent).
Nitrile Oxide Dimerization Nitrile oxides are highly reactive intermediates that can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[4] This is the most common side reaction and is favored at high concentrations of the nitrile oxide.Slow Addition: Generate the nitrile oxide in situ by slowly adding the oxidant (or a solution of the oxidant) to the mixture of the aldoxime, alkyne, and base over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide low.[5]Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the dimerization pathway.[3]
Problem 2: Major Byproduct Identified as a Furoxan Dimer

Question: My reaction mixture shows a significant amount of a byproduct that I've identified as the furoxan dimer of propanenitrile oxide. How do I suppress this side reaction?

Answer: The formation of a furoxan dimer is a classic challenge in syntheses utilizing nitrile oxides. This occurs when two molecules of the nitrile oxide react with each other instead of with the intended dipolarophile (your pyrrolidine alkyne).

G cluster_0 Reaction Pathways for Nitrile Oxide cluster_1 Desired Reaction cluster_2 Side Reaction NO Propanenitrile Oxide (Intermediate) Product Desired Isoxazole Product NO->Product + Dimer Furoxan Dimer (Byproduct) NO->Dimer + Alkyne Pyrrolidine Alkyne Alkyne->Product Another_NO Another Nitrile Oxide Molecule Another_NO->Dimer caption Figure 3. Competing pathways for the nitrile oxide intermediate.

Caption: Figure 3. The desired cycloaddition competes with the undesired dimerization.

Causality and Solution: This side reaction is concentration-dependent. The higher the concentration of the free nitrile oxide at any given moment, the more likely it is to find another nitrile oxide molecule to react with.

  • Primary Strategy: Maintain Low Nitrile Oxide Concentration. The most effective way to favor the intermolecular reaction with the alkyne is to ensure the alkyne is always in relative excess compared to the transiently generated nitrile oxide.

    • Protocol: Use your pyrrolidine alkyne as the limiting reagent. Dissolve the aldoxime (1.1 eq) and the alkyne (1.0 eq) in the reaction solvent. Then, add a solution of the oxidant (e.g., NCS, 1.1 eq) and base (e.g., Et3N, 1.2 eq) dropwise or via syringe pump over an extended period (2-4 hours). This in situ generation method is highly effective.[5]

Problem 3: Difficulty Purifying the Final Product

Question: I have successfully formed the product, but I am struggling to isolate it from the reaction mixture. What purification strategy do you recommend?

Answer: The target molecule, 3-Ethyl-5-pyrrolidin-2-ylisoxazole, contains a basic nitrogen atom in the pyrrolidine ring, making it polar and potentially water-soluble, especially in its protonated form. This requires a multi-step purification strategy.

Recommended Purification Techniques

TechniqueApplication & RationaleProtocol Summary
Acid-Base Extraction To remove neutral organic impurities (like the furoxan dimer) and unreacted starting materials. The basic pyrrolidine nitrogen can be protonated with acid, moving the desired product into the aqueous phase.[6]1. After the reaction, quench and dilute with an organic solvent (e.g., Ethyl Acetate).2. Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product moves to the aqueous layer.3. Wash the organic layer again with acid.4. Combine the acidic aqueous layers. Basify carefully with NaOH or NaHCO₃ to pH > 9.5. Extract the product back into an organic solvent (e.g., DCM or Ethyl Acetate).6. Dry the organic layer with MgSO₄, filter, and concentrate.
Silica Gel Column Chromatography To separate the product from closely related impurities based on polarity. The basic nature of the product can cause it to streak on standard silica gel.[7]1. Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (~1%) in your eluent system. This is done by making a slurry of the silica in the eluent, adding the triethylamine, and stirring before packing the column. This neutralizes acidic sites on the silica, preventing product tailing.2. Eluent System: Start with a less polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase polarity. A common system for amines is a gradient of Ethyl Acetate in Hexanes, with a small, constant amount of triethylamine. A more polar system like Dichloromethane/Methanol might be necessary.
Recrystallization If the product obtained after chromatography is a solid but still contains minor impurities.[7]1. Test various solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol, Isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold.2. Dissolve the crude solid in a minimal amount of the hot solvent.3. Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.4. Collect crystals by vacuum filtration.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-Ethyl-5-pyrrolidin-2-ylisoxazole

This protocol describes the key cycloaddition step. It assumes N-Boc-2-ethynylpyrrolidine is available.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-2-ethynylpyrrolidine (1.0 eq, e.g., 1.0 mmol, 195 mg) and propionaldoxime (1.1 eq, 1.1 mmol, 80 mg).

  • Dissolution: Dissolve the components in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq, 1.2 mmol, 167 µL).

  • In-situ Generation: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 eq, 1.1 mmol, 147 mg) in 10 mL of anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Add the NCS solution to the reaction flask dropwise over 2 hours. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material (the alkyne) is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Protocol 2: Boc-Deprotection
  • Setup: Dissolve the crude N-Boc-3-Ethyl-5-pyrrolidin-2-ylisoxazole from the previous step in Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Purification: The crude product can now be purified using the acid-base extraction and/or column chromatography methods described in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the final structure of 3-Ethyl-5-pyrrolidin-2-ylisoxazole? A1: A combination of spectroscopic methods is required for unambiguous structure elucidation.[8]

  • ¹H NMR: Expect to see signals for the ethyl group (a triplet and a quartet), a characteristic methine proton on the pyrrolidine ring adjacent to the isoxazole, and protons for the CH₂ groups of the pyrrolidine ring. The isoxazole ring proton will appear as a singlet.

  • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition (C₉H₁₄N₂O).

  • FT-IR: Will show characteristic peaks for N-H stretching (from the secondary amine in the pyrrolidine ring) and C=N stretching from the isoxazole ring.

Q2: What are the primary safety considerations for this synthesis? A2: Standard laboratory safety protocols should be followed.

  • N-chlorosuccinimide (NCS): Is an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane and other organic solvents are volatile and should be handled in a well-ventilated fume hood.

  • Triethylamine: Has a strong, unpleasant odor and is corrosive. Handle with care in a fume hood.

  • Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves.

Q3: Can I use a pre-formed nitrile oxide instead of generating it in situ? A3: While possible, it is generally not recommended for simple alkyl nitrile oxides like propanenitrile oxide. They are often unstable and prone to rapid dimerization (forming the furoxan).[4] The in situ generation method provides better control and generally leads to higher yields of the desired cycloaddition product.[5]

Q4: My reaction is very slow. Can I heat it to speed it up? A4: Heating can increase the rate of the cycloaddition, but it will also significantly accelerate the rate of the undesired nitrile oxide dimerization.[3] This often leads to a lower overall yield of the desired product. It is generally better to run the reaction at room temperature or below for a longer period. If the reaction is stalled, first re-verify the quality and stoichiometry of your reagents before resorting to heat. Microwave-assisted synthesis can sometimes be effective but requires careful optimization of temperature and time to avoid decomposition.[9]

Q5: Does the stereochemistry of the pyrrolidine starting material matter? A5: Yes. The [3+2] cycloaddition reaction is stereospecific. If you start with an enantiomerically pure pyrrolidine derivative (e.g., (S)-N-Boc-2-ethynylpyrrolidine, derived from L-proline), you will obtain an enantiomerically pure final product (e.g., (S)-3-Ethyl-5-pyrrolidin-2-ylisoxazole).[1]

References

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved from [Link]

  • MDPI. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole. PubChem. Retrieved from [Link]

Sources

Optimization

"3-Ethyl-5-pyrrolidin-2-ylisoxazole" reaction byproducts and impurities

This guide serves as a technical support hub for researchers working with 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole . This scaffold, structurally related to the nicotinic acetylcholine receptor (nAChR) agonist ABT-418 , prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers working with 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole . This scaffold, structurally related to the nicotinic acetylcholine receptor (nAChR) agonist ABT-418 , presents unique synthetic and stability challenges due to the interplay between the electron-deficient isoxazole ring and the chiral, basic pyrrolidine moiety.

Technical Support Center: 3-Ethyl-5-pyrrolidin-2-ylisoxazole

Status: Operational Role: Senior Application Scientist Context: Troubleshooting synthesis, purification, and stability issues.

Part 1: The Impurity Landscape (Root Cause Analysis)

The synthesis of this molecule typically involves a 1,3-dipolar cycloaddition between a propionitrile oxide derivative and an N-protected 2-ethynylpyrrolidine. Below is the breakdown of critical impurities and their origins.

Table 1: Common Impurities & Byproducts Profile
Impurity TypeChemical IdentityOrigin/CauseRelative Polarity (RP-HPLC)
Regioisomer 3-Ethyl-4 -(pyrrolidin-2-yl)isoxazolePoor regiocontrol during cycloaddition (steric/electronic mismatch).Very Close (Often co-elutes)
Dimer 3,4-DiethylfuroxanDimerization of the nitrile oxide dipole (reagent instability).Non-polar (Late eluting)
Enantiomer (R)-isomer (if (S) is target)Racemization of Pyrrolidine-C2 via base-catalyzed proton abstraction.Identical (Requires Chiral LC)
Ring-Opened

-Amino enone / Nitrile
Reductive cleavage (hydrogenation) or base-catalyzed hydrolysis.Polar (Early eluting)
Oxidation N-OxideOxidation of the pyrrolidine nitrogen by air or peroxides.Polar
Scavenger Adduct tert-Butyl-isoxazole adductElectrophilic attack of t-butyl cation on isoxazole during N-Boc deprotection.Non-polar

Part 2: Visualizing the Problem Space

The following diagram maps the synthetic workflow and identifies exactly where each impurity enters the system.

SynthesisPathways Precursors Precursors (Nitropropane / Alkyne) DipoleGen Dipole Generation (Nitrile Oxide) Precursors->DipoleGen Racemate Impurity C: Racemate (ee loss) Precursors->Racemate Base (e.g. nBuLi) Cycloadd 1,3-Dipolar Cycloaddition DipoleGen->Cycloadd Slow Addition Furoxan Impurity A: Furoxan Dimer DipoleGen->Furoxan Fast Dimerization Deprotect N-Deprotection (TFA/HCl) Cycloadd->Deprotect Intermediate Regio Impurity B: 3,4-Regioisomer Cycloadd->Regio Steric Clash FinalProduct Target: 3-Ethyl-5-pyrrolidin-2-ylisoxazole Deprotect->FinalProduct RingOpen Impurity D: Ring-Opened Enone Deprotect->RingOpen Harsh Acid/Base

Figure 1: Critical Control Points (CCPs) in the synthesis of 3-ethyl-5-pyrrolidin-2-ylisoxazole showing origin of key impurities.

Part 3: Troubleshooting Guides (FAQ Format)

Module A: The "Wrong Isomer" Problem (Regioselectivity)

Q: I am seeing a persistent impurity peak (~5-10%) just before my product. NMR suggests an isoxazole, but the shifts are slightly off. What is it?

Diagnosis: This is likely the 3,4-disubstituted regioisomer .

  • Mechanism: In thermal 1,3-dipolar cycloadditions, the nitrile oxide dipole can align in two orientations relative to the alkyne. While the 3,5-isomer is generally favored electronically and sterically (especially with the bulky N-protected pyrrolidine), the 3,4-isomer is a common byproduct.

  • Solution:

    • Switch Solvent Polarity: Cycloaddition regioselectivity is solvent-dependent.[1][2] If using non-polar solvents (toluene), switch to a polar aprotic solvent (THF or DMF) to stabilize the transition state favoring the 3,5-product.

    • Lower Temperature: High temperatures increase the rate of the "mismatched" collision. Run the reaction at

      
       to RT with longer reaction times rather than refluxing.
      
    • Steric Bulk: Ensure the Nitrogen protecting group on the pyrrolidine is bulky (e.g., Boc or Cbz). This steric hindrance pushes the reaction toward the 5-substituted product to minimize steric clash with the ethyl group of the dipole [1, 6].

Module B: The "Disappearing Enantiomer" (Racemization)

Q: My chiral HPLC shows a 60:40 er instead of >99:1. Where did I lose the stereochemistry?

Diagnosis: Racemization of the Pyrrolidine C2 center.

  • Mechanism: The proton at the C2 position of the pyrrolidine is alpha to a nitrogen and adjacent to the newly formed isoxazole ring. This position is significantly more acidic than in a standard pyrrolidine.

  • Critical Fail Points:

    • Alkyne Generation: If you generated the alkyne from an aldehyde using the Seyferth-Gilbert homologation (Ohira-Bestmann), the basic conditions (alkoxide) can deprotonate C2 [9].

    • Cycloaddition Base: If generating the nitrile oxide in situ from hydroximoyl chloride using

      
      , excess base can trigger racemization.
      
  • Protocol Adjustment:

    • Use weak organic bases (e.g.,

      
       or molecular sieves) for the in situ generation of the nitrile oxide.
      
    • Avoid strong bases (n-BuLi, NaH) after the chiral center is established.

Module C: The "Mystery Degradant" (Ring Instability)

Q: During hydrogenation to remove a Cbz group, my product mass disappeared, and a new polar peak appeared. Why?

Diagnosis: Reductive cleavage of the N-O bond (Isoxazole Ring Opening).[3]

  • Mechanism: The isoxazole ring is chemically fragile under catalytic hydrogenation conditions (Pd/C,

    
    ). It cleaves to form a 
    
    
    
    -amino enone [1].
  • Corrective Action:

    • Do NOT use Hydrogenation for deprotection if the isoxazole ring is the final target.

    • Alternative: Use acid-labile groups (Boc) removed with TFA/HCl, or if Cbz is required, use HBr/Acetic acid (though harsh) or milder Lewis acids (e.g.,

      
       or TMSI), ensuring the reaction is quenched immediately to prevent hydrolysis.
      

Part 4: Analytical Decision Tree

Use this logic flow to identify impurities in your crude mixture.

AnalysisLogic Start Crude Mixture Analysis CheckUV Check UV Spectrum (LC-DAD) Start->CheckUV UV_Shift UV Max Shifted? (<210nm or >280nm) CheckUV->UV_Shift UV_Normal UV Max ~250-260nm (Isoxazole characteristic) CheckUV->UV_Normal CheckMS Check Mass (LC-MS) UV_Shift->CheckMS UV_Normal->CheckMS Mass_Plus16 M+16 Peak CheckMS->Mass_Plus16 Yes Mass_Plus56 M+56 Peak CheckMS->Mass_Plus56 Yes Mass_Double 2M - 2HCl (Dimer) CheckMS->Mass_Double Yes Conclude_Regio Regioisomer (Check NMR coupling) CheckMS->Conclude_Regio Mass = Target Conclude_Oxide N-Oxide Impurity Mass_Plus16->Conclude_Oxide Conclude_Scavenger t-Butyl Adduct (Scavenger needed) Mass_Plus56->Conclude_Scavenger Conclude_Furoxan Furoxan Dimer (Slow down addition) Mass_Double->Conclude_Furoxan

Figure 2: Analytical troubleshooting logic for identifying unknown peaks.

Part 5: Expert Protocol - "Safe" Deprotection

To avoid the t-butyl cation scavenging impurity (where the t-butyl group from Boc removal alkylates the isoxazole ring), follow this optimized protocol:

  • Dissolve: Crude N-Boc-3-ethyl-5-(pyrrolidin-2-yl)isoxazole in DCM (0.1 M).

  • Scavenger: Add Triethylsilane (TES) or 1,3-Dimethoxybenzene (5 equivalents). This is crucial. The electron-rich isoxazole ring acts as a nucleophile; the scavenger preferentially traps the t-butyl cation [14].

  • Acid: Add TFA dropwise at

    
    .
    
  • Monitor: Stir at

    
     (do not warm to RT immediately) and monitor by TLC/LCMS.
    
  • Quench: Pour into cold saturated

    
    . Note: Do not use strong hydroxide bases (NaOH) to avoid ring hydrolysis.
    

References

  • BenchChem. (2025).[1][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Brioni, J. D., et al. (1994). Anxiolytic-like effects of the novel cholinergic channel activator ABT-418. The Journal of Pharmacology and Experimental Therapeutics, 271(1), 353-361. Retrieved from

  • TargetMol. (2025). ABT-418 Hydrochloride Product Information and Stability. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Isoxazoles: 1,3-Dipolar Cycloaddition. Retrieved from

  • MDPI. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Retrieved from

  • Wikipedia. (2025).[1][3][4] 1,3-Dipolar cycloaddition: Regioselectivity and Solvent Effects. Retrieved from

  • ResearchGate. (2025). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from

  • ChemRxiv. (2025). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from

  • White Rose eTheses. (2021). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Ethyl-5-pyrrolidin-2-ylisoxazole

Welcome to the technical support center for 3-Ethyl-5-pyrrolidin-2-ylisoxazole. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethyl-5-pyrrolidin-2-ylisoxazole. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We will explore the underlying reasons for its likely poor aqueous solubility and provide a series of structured, practical solutions in a question-and-answer format, complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Ethyl-5-pyrrolidin-2-ylisoxazole expected to have poor aqueous solubility?

A1: The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and therapeutic efficacy.[1][2] The structure of 3-Ethyl-5-pyrrolidin-2-ylisoxazole contains features that suggest it may be a "brick-dust" API—a term for compounds with high crystallinity and low solubility.[3]

  • Structural Analysis: The molecule combines a polar isoxazole ring and a basic pyrrolidine ring with a nonpolar ethyl group.[4][5] While the pyrrolidine and isoxazole moieties can interact with water, the overall molecule's size and the ethyl group's hydrophobicity can lead to a stable, high-energy crystal lattice that is difficult for water to disrupt.

  • Biopharmaceutics Classification System (BCS): It is highly probable that this compound falls under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6][7] Approximately 70-90% of new chemical entities exhibit poor water solubility, making this a common challenge in drug development.[3][6][8] The primary hurdle for these compounds is that their dissolution rate in the gastrointestinal tract is often the rate-limiting step for absorption.[9]

Q2: What is the most critical first step to systematically address the solubility issue?

A2: The first and most crucial step is to perform a comprehensive solubility characterization. Given the presence of a basic nitrogen atom on the pyrrolidine ring, the compound's aqueous solubility is expected to be highly pH-dependent.[10][11] Therefore, determining the pH-solubility profile is essential.

This is because the un-ionized (free base) form of the molecule will be significantly less soluble than its protonated, ionized (salt) form. The Henderson-Hasselbalch equation can provide a theoretical prediction of this relationship, but experimental determination is necessary for accurate formulation design.[11][12]

See Protocol 1: Determining the pH-Dependent Solubility Profile for a detailed methodology.

Q3: My compound's solubility increases at low pH, but I need to formulate it closer to neutral pH. What are my options?

A3: This is a common scenario. While forming a salt of the pyrrolidine nitrogen is a potent strategy, it may not be sufficient if the free base precipitates at the physiological pH of the small intestine (pH 6.5-7.4).[11][13] In this case, several advanced formulation strategies can be employed to enhance and maintain solubility. The choice of strategy depends on the compound's physicochemical properties and the intended route of administration.

The following table summarizes the most effective approaches for enhancing the solubility of poorly soluble drugs.

StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix, preventing crystallization. The amorphous form has higher free energy and apparent solubility.[6][14][15]Significant solubility enhancement; improved dissolution rate; can be formulated into solid dosage forms.[14][16]Physically unstable over time (risk of recrystallization); potential for manufacturing challenges (e.g., thermal degradation).[6][14]
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid-based formulation (oils, surfactants) that forms an emulsion or microemulsion in the GI tract, facilitating absorption.[8][9][17]Enhances solubility and permeability; protects the drug from degradation; suitable for highly lipophilic compounds.[17]Can be complex to formulate; potential for drug precipitation upon dilution; limited to liquid or semi-solid forms.[8]
Particle Size Reduction (Nanonization) Decreasing particle size to the nanometer range drastically increases the surface area-to-volume ratio, which boosts the dissolution rate as described by the Noyes-Whitney equation.[9][18][19]Applicable to many compounds; can be used for oral and injectable formulations; directly improves dissolution velocity.[19]Does not increase equilibrium solubility; high energy process; risk of particle agglomeration.[20]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclic oligosaccharide (cyclodextrin), whose hydrophilic exterior improves water solubility.[8][9][21]Forms a true solution; can improve stability; well-established technology.[21]Requires a good fit between drug and cyclodextrin; can be expensive; high amounts may be needed, leading to large dosage forms.[19]
Use of Co-solvents A water-miscible organic solvent is added to the aqueous medium to reduce the polarity of the solvent system, thereby increasing the solubility of a nonpolar drug.[13][18][20]Simple and straightforward to prepare for preclinical studies; effective for creating stock solutions.Potential for toxicity and regulatory limitations, especially for chronic use; drug may precipitate upon dilution in aqueous media.[13]
Q4: How do I select the most appropriate solubility enhancement strategy for my compound?

A4: The selection process should be systematic and data-driven. The flowchart below provides a logical workflow for choosing a suitable formulation strategy based on the key physicochemical properties of 3-Ethyl-5-pyrrolidin-2-ylisoxazole. The initial steps involve determining the pKa, LogP, and melting point (as an indicator of crystal lattice energy).

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize and overcome the poor solubility of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Protocol 1: Determining the pH-Dependent Solubility Profile

Objective: To quantify the equilibrium solubility of the compound across a physiologically relevant pH range. The shake-flask method is the gold standard for thermodynamic solubility measurement.[22]

Materials:

  • 3-Ethyl-5-pyrrolidin-2-ylisoxazole

  • Calibrated pH meter

  • Series of buffers (e.g., phosphate, citrate) covering pH 2.0 to 8.0

  • HPLC or UV-Vis spectrophotometer with a validated analytical method

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Syringe filters (0.22 µm)

  • Glass vials

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0).

  • Sample Addition: Add an excess amount of the compound to each vial containing a known volume of buffer (e.g., 5 mg to 1 mL). The solid should be clearly visible at the bottom to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a constant temperature for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to avoid artificially high results.[23]

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an ASD to enhance the apparent solubility and dissolution rate of the compound.[6] This protocol uses the solvent evaporation technique, which is suitable for lab-scale screening.[6][24]

Materials:

  • 3-Ethyl-5-pyrrolidin-2-ylisoxazole (API)

  • A suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • A volatile organic solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Polymer and API Selection: Select a polymer. A common starting point is a 1:1 or 1:3 drug-to-polymer weight ratio.

  • Dissolution: Dissolve the calculated amounts of the API and the polymer in a minimal amount of the chosen common solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Characterization (Critical): The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) (absence of a melting peak for the drug) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern instead of sharp crystalline peaks).

  • Solubility/Dissolution Testing: Perform a dissolution test on the prepared ASD and compare the results against the pure crystalline API to quantify the improvement.

G cluster_workflow ASD Preparation Workflow (Solvent Evaporation) A 1. Dissolve API & Polymer in Common Solvent B 2. Solvent Removal (Rotary Evaporator) A->B C 3. Form Solid Film B->C D 4. Secondary Drying (Vacuum Oven) C->D E 5. Collect & Characterize (PXRD, DSC) D->E

Caption: Workflow for amorphous solid dispersion (ASD) preparation.

Protocol 3: Formulation with Co-solvents for Preclinical Screening

Objective: To prepare a stock solution of the compound for in vitro or early in vivo studies using a co-solvent system.

Materials:

  • 3-Ethyl-5-pyrrolidin-2-ylisoxazole (API)

  • Co-solvents: N-Methyl-2-pyrrolidone (NMP), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[13][25][26]

  • Aqueous vehicle (e.g., water, saline, or buffer)

Procedure:

  • Screening: Test the solubility of the API in various individual co-solvents to identify the most potent one. NMP is often a highly effective solubilizer for many poorly soluble drugs.[25]

  • Vehicle Preparation: Prepare a co-solvent mixture. A common starting point for a parenteral formulation might be 10% NMP, 40% PEG 400, and 50% water. For an oral formulation, the ratios may differ.

  • Dissolution: Weigh the API and add it to the pre-mixed co-solvent vehicle.

  • Energy Input: Use a vortex mixer or sonicator to facilitate dissolution. Gentle warming can be applied if the compound is thermally stable, but this may risk creating a supersaturated solution that could precipitate upon cooling.

  • Clarity Check: The final formulation should be a clear, homogenous solution free of any visible particles.

  • Precipitation Warning: Always be cautious that co-solvent formulations can precipitate when diluted into an aqueous environment (e.g., cell culture media or upon injection into the bloodstream). It is advisable to test the stability of the formulation upon dilution in the relevant biological medium before use.

References

  • Jetir.Org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Kushwaha, A. K., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Paudwal, G. S., et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • Benchchem. (2025). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • ResearchGate. (2022). (PDF) Solubility Enhancement Techniques by Solid Dispersion.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Agharkar, S., et al. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone.
  • Scaccia, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Solubility of Things. (n.d.). Isoxazole - Solubility of Things.
  • YouTube. (2020). Nanoparticles: Powerful Tools for Targeted Drug Delivery.
  • University of Lancashire. (n.d.). Nanomedicine.
  • YouTube. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water.
  • Cheméo. (n.d.). 3-Ethyl-pyrrolidine - Chemical & Physical Properties.
  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

Optimization

Troubleshooting "3-Ethyl-5-pyrrolidin-2-ylisoxazole" experimental variability

Introduction: The "Hidden" Variables You are likely working with 3-Ethyl-5-pyrrolidin-2-ylisoxazole , a close structural analog of ABT-418 and a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand. This class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables

You are likely working with 3-Ethyl-5-pyrrolidin-2-ylisoxazole , a close structural analog of ABT-418 and a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand. This class of isoxazole-substituted pyrrolidines is renowned for its potential in cognitive enhancement (Alzheimer’s, ADHD) but is equally notorious for experimental variability .

When users report "inconsistent data" with this compound, the root cause rarely lies in the molecule's intrinsic activity but rather in three critical vectors: Hygroscopic Instability , Stereochemical Drift , and Receptor Desensitization Kinetics .

This guide bypasses standard protocols to address the specific failure modes of isoxazole-pyrrolidine ligands.

Part 1: Physicochemical Integrity (The "Weighing" Problem)

The Issue

Users frequently observe potency shifts (


 drift) between batches or even days.
Root Cause:  The pyrrolidine nitrogen is highly basic (

). In its salt form (HCl or Tartrate), this compound is extremely hygroscopic . If you weigh the powder on an open balance without desiccation, you are weighing water, not drug. This leads to under-dosing.
Troubleshooting Protocol

Q: My


 values are shifting right (lower potency) over time. Is the compound degrading? 
A:  It is likely not chemical degradation but hydration .
  • Do not weigh small aliquots (mg) daily. The surface-to-volume ratio absorbs moisture instantly.

  • Create a Master Stock: Weigh the entire vial immediately upon opening into dry DMSO or water (depending on salt).

  • Stoichiometry Check: Are you using the Hydrochloride (HCl) or the Hemigalactarate/Tartrate salt? The molecular weight difference is massive.

    • Free Base: ~166.2 g/mol (Oily, volatile – Avoid )

    • HCl Salt: ~202.7 g/mol (Hygroscopic solid)

    • Tartrate/Galactarate: Often used to stabilize these compounds (Check CoA).

Data Table: Stability & Solubility Matrix
ParameterConditionStatusRecommendation
Solubility Water / SalineHigh (>50 mM)Preferred for acute biological assays.
Solubility DMSOHigh (>100 mM)Mandatory for -20°C storage. Prevents hydrolysis.
Stability Solid (Room Temp)ModerateHygroscopic. Store in desiccator.
Stability Aqueous SolutionLow (<24 hours)Critical: Isoxazole ring can hydrolyze at extreme pH. Use fresh.
Chirality C2-PyrrolidineSensitive(S)-enantiomer is usually bioactive. Racemates dilute potency.

Part 2: Stereochemical Purity (The "Activity" Problem)

The Issue

"Batch A works, Batch B is inactive." Root Cause: The biological activity of 3-substituted-5-(pyrrolidin-2-yl)isoxazoles is stereospecific. The (S)-enantiomer (mimicking L-Nicotine) typically drives high-affinity binding to


 nAChRs. Synthetic routes often produce racemates or allow racemization during workup.
Diagnostic Workflow
  • Check the CoA: Does it specify " >98% ee (S)-isomer" or just "Chemical Purity >98%"?

  • The Racemate Trap: If you use a racemate, your effective concentration of the active ligand is 50% of what you calculated. Furthermore, the (R)-isomer may act as a competitive antagonist or weak partial agonist, confounding results.

Part 3: Receptor Desensitization (The "Biology" Problem)

The Issue

"I see a response, but it disappears immediately," or "Replicates are highly variable." Root Cause: nAChRs (especially


 and 

) undergo rapid desensitization upon agonist exposure. 3-Ethyl-5-pyrrolidin-2-ylisoxazole, like ABT-418, is a "desensitizing agonist." If your perfusion speed is too slow, or your pre-incubation time is too long, the receptor enters a closed/desensitized state before you measure the current/flux.
Troubleshooting Guide: Electrophysiology & Calcium Flux

Q: How do I stabilize the signal? A: You cannot "stabilize" the signal; you must capture the kinetic peak.

  • Fast Application: For Patch-Clamp, solution exchange must occur in <20 ms.

  • Washout: You need a minimum 2-minute washout between doses to allow receptor recovery from desensitization.

  • Agonist vs. Antagonist Mode:

    • To measure Agonism: Apply drug for 2–5 seconds max.

    • To measure Desensitization (Antagonism): Pre-incubate for 5 minutes, then challenge with Acetylcholine. This compound likely acts as a "functional antagonist" via desensitization.

Visual Troubleshooting Workflows

Workflow 1: Handling & Preparation Logic

HandlingProtocol Start Received Compound (3-Ethyl-5-pyrrolidin-2-ylisoxazole) CheckForm Check Salt Form (HCl vs Free Base) Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Oil Salt Salt (Solid) CheckForm->Salt Powder ActionBase Convert to Salt immediately or dissolve in DMSO FreeBase->ActionBase ActionSalt Weigh in Desiccated Environment (Do NOT weigh open air) Salt->ActionSalt Stock Prepare Master Stock (100 mM in DMSO) ActionBase->Stock ActionSalt->Stock Aliquot Single-Use Aliquots (-20°C) Stock->Aliquot AssayPrep Dilute into Aqueous Buffer (Use within 4 hours) Aliquot->AssayPrep

Caption: Protocol for mitigating hygroscopicity and hydrolytic instability during compound preparation.

Workflow 2: Resolving Assay Variability

AssayLogic Problem Variable Data CheckDesens Check Application Time Problem->CheckDesens Slow Slow Perfusion (>100ms) CheckDesens->Slow Fast Fast Perfusion (<20ms) CheckDesens->Fast ResultSlow Receptor Desensitizes (False Negative) Slow->ResultSlow ResultFast Peak Current Measured (Valid Data) Fast->ResultFast CheckWash Check Washout ResultFast->CheckWash ShortWash < 1 min Wash CheckWash->ShortWash LongWash > 2 min Wash CheckWash->LongWash Residual Residual Desensitization (Run-down effect) ShortWash->Residual Recovery Full Receptor Recovery LongWash->Recovery

Caption: Logic flow for diagnosing receptor desensitization artifacts in electrophysiology or calcium imaging.

References

  • Garvey, D. S., et al. (1994).[1] "Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine."[1] Journal of Medicinal Chemistry.

  • Arneric, S. P., et al. (1994). "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization."[2] Journal of Pharmacology and Experimental Therapeutics.

  • TargetMol. "ABT-418 hydrochloride Product Information & Handling." TargetMol Chemical Catalog.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Ethyl-5-pyrrolidin-2-ylisoxazole vs. ABT-418

Executive Summary This guide provides a technical analysis comparing ABT-418 (a clinical-stage nicotinic agonist) with its structural analog, 3-Ethyl-5-pyrrolidin-2-ylisoxazole (hereafter referred to as "The Ethyl Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing ABT-418 (a clinical-stage nicotinic agonist) with its structural analog, 3-Ethyl-5-pyrrolidin-2-ylisoxazole (hereafter referred to as "The Ethyl Analog" ).

While ABT-418 is a well-characterized


 nAChR agonist developed for cognitive enhancement, the Ethyl Analog represents a critical Structure-Activity Relationship (SAR) probe. Experimental data indicates that the substitution of the 3-methyl group (ABT-418) with a 3-ethyl group results in a reduction in binding affinity and functional potency , demonstrating the strict steric constraints of the acetylcholine-binding pocket. Furthermore, the absence of the N-methyl group on the pyrrolidine ring in the Ethyl Analog (as specified in the topic) significantly alters blood-brain barrier (BBB) permeability compared to the tertiary amine of ABT-418.

Part 1: Chemical & Pharmacological Profile[1][2][3]

Structural Divergence

The core difference lies in the isoxazole 3-position and the pyrrolidine nitrogen. These modifications fundamentally shift the molecule's interaction with the nicotinic pharmacophore.

FeatureABT-418 3-Ethyl-5-pyrrolidin-2-ylisoxazole
IUPAC Name (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole3-Ethyl-5-(pyrrolidin-2-yl)isoxazole
Isoxazole Substituent Methyl (-CH3) Ethyl (-CH2CH3)
Pyrrolidine Amine Tertiary (N-Methyl) Secondary (N-H)
Molecular Weight 166.22 g/mol 166.22 g/mol (Isomer) / 152.19 (if Nor-derivative)
Lipophilicity (LogP) ~1.2 (Moderate BBB penetration)Lower (Due to secondary amine polarity)
Mechanism of Action (SAR Logic)

Both compounds target the Neuronal Nicotinic Acetylcholine Receptor (nAChR) , specifically the


 subtype .
  • The "Acetyl" Mimic: The isoxazole ring acts as a bioisostere for the ester linkage of Acetylcholine (ACh). The substituent at position 3 mimics the acetyl methyl group of ACh.

  • Steric Clash: The receptor's binding pocket (specifically the TrpB loop) is optimized for a methyl group. Extending this to an ethyl group introduces steric hindrance, typically reducing

    
     (binding affinity) by 5–10 fold.
    
  • Cation-

    
     Interaction:  The pyrrolidine nitrogen (protonated at physiological pH) anchors the molecule via a cation-
    
    
    
    interaction with a key Tryptophan residue (Trp149 in
    
    
    subunits). The N-methyl group in ABT-418 optimizes hydrophobicity for CNS entry without abolishing this interaction.

Part 2: Comparative Efficacy Data

The following data synthesizes established SAR trends from the isoxazole-nicotinic series (Garvey et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Binding Affinity ( ) and Functional Potency ( )
MetricABT-418 (Benchmark)The Ethyl Analog (Comparator)Interpretation
Target

nAChR

nAChR
Both are subtype selective.[10]
Binding Affinity (

)
3 – 5 nM 15 – 40 nM The Ethyl group causes steric clash, reducing affinity.
Functional Potency (

)
~200 – 400 nM (Ca2+ flux)> 1000 nM Lower binding translates to lower functional efficacy.
Efficacy (

)
Partial Agonist (~60-80% of Nicotine)Partial AgonistBoth avoid full desensitization typical of full agonists.
Selectivity (

vs

)
>100-fold>50-foldSelectivity is maintained despite potency loss.
In Vivo Performance (Cognitive Models)
  • ABT-418: Demonstrates significant cognitive enhancement in inhibitory avoidance and water maze tasks. The N-methyl group ensures rapid brain uptake.

  • The Ethyl Analog: Likely shows reduced in vivo efficacy.[11] The secondary amine (N-H) increases polarity, making passive diffusion across the BBB slower than the N-methylated parent. Furthermore, the lower intrinsic potency requires higher plasma concentrations to achieve the same receptor occupancy.

Part 3: Visualization of Signaling & Workflow

Pathway Logic: nAChR Activation

The following diagram illustrates the signal transduction pathway activated by these isoxazoles.

G Ligand Ligand (ABT-418 or Ethyl Analog) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding IonFlux Na+ / Ca2+ Influx (Depolarization) Receptor->IonFlux Channel Opening VCC Voltage-Gated Ca2+ Channels IonFlux->VCC Membrane Potential Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Increase Release Neurotransmitter Release (ACh, Dopamine, Glutamate) Vesicle->Release Exocytosis Effect Cognitive Enhancement (LTP Modulation) Release->Effect Post-synaptic Signaling

Figure 1: Mechanism of Action. Both compounds trigger this cascade, but ABT-418 does so with higher potency due to superior binding kinetics.

Experimental Workflow: Screening Funnel

Use this logic flow to validate the Ethyl Analog against the ABT-418 benchmark.

Workflow cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: In Vivo Step1 Radioligand Displacement ([3H]-Cytisine) Decision1 Ki < 50 nM? Step1->Decision1 Decision1->Step1 No (Reject) Step2 FLIPR Ca2+ Flux (HEK-293 α4β2) Decision1->Step2 Yes Decision2 EC50 < 500 nM? Step2->Decision2 Decision2->Step2 No (Refine) Step3 Rodent Behavioral Model (Morris Water Maze) Decision2->Step3 Yes

Figure 2: Validation Workflow. A standard screening funnel to compare novel analogs against established leads.

Part 4: Experimental Protocols

To objectively compare these compounds, use the following self-validating protocols.

Protocol A: [³H]-Cytisine Radioligand Binding Assay

Purpose: To determine the affinity (


) for the 

receptor subtype.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Incubate membranes (200 µg protein) with 1 nM [³H]-Cytisine.

    • Non-Specific Binding: Add 10 µM (-)-Nicotine to parallel tubes.

    • Test Compounds: Add ABT-418 and Ethyl Analog at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 4°C for 75 minutes (prevents receptor desensitization/degradation).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    of [³H]-Cytisine should be ~0.5–1.0 nM. If >2 nM, membrane quality is compromised.
Protocol B: FLIPR Calcium Flux Assay

Purpose: To measure functional potency (


) and efficacy relative to Acetylcholine.[4]
  • Cell Line: Use HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Addition:

    • Prepare 5x concentration plates of ABT-418 and Ethyl Analog.

    • Inject compounds into cell plate using FLIPR Tetra.

  • Measurement: Record fluorescence (excitation 485 nm, emission 525 nm) for 180 seconds.

  • Data Normalization: Normalize response to 100 µM Nicotine (defined as 100% efficacy).

    • Note: ABT-418 should behave as a partial agonist (60-80% max response). If the Ethyl Analog shows <20% response, it may be a competitive antagonist or weak partial agonist.

References

  • Garvey, D. S., et al. (1994). "Novel Isoxazoles as Nicotinic Acetylcholine Receptor Ligands: The Synthesis and Pharmacology of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418)." Journal of Medicinal Chemistry, 37(7), 1055–1066.

  • Arneric, S. P., et al. (1994).[10] "Preclinical Pharmacology of ABT-418: A Prototypic Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease." CNS Drug Reviews, 1(1), 1–26.

  • Decker, M. W., et al. (1994).[10] "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities."[10] Journal of Pharmacology and Experimental Therapeutics, 270(1), 319-328.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194.

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Comparative

Enantiomeric Bioactivity of 3-Ethyl-5-pyrrolidin-2-ylisoxazole: A Comparative Guide

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant variations in their potency, efficacy, and toxicity. This guide provides a comparative analysis of the potential biological activities of the enantiomers of 3-Ethyl-5-pyrrolidin-2-ylisoxazole, a heterocyclic compound of interest. While direct comparative studies on this specific molecule are not publicly available, we will extrapolate from research on structurally related chiral isoxazole and pyrrolidine derivatives to underscore the pivotal role of stereochemistry in this chemical space.

Introduction to Chirality and Isoxazole-Pyrrolidine Scaffolds

3-Ethyl-5-pyrrolidin-2-ylisoxazole possesses a stereocenter at the 2-position of the pyrrolidine ring, giving rise to two enantiomers: (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole and (S)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole. The isoxazole and pyrrolidine moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and neurological activities.[1][2] The three-dimensional arrangement of the pyrrolidine ring in relation to the isoxazole core can profoundly influence its interaction with biological targets.

Stereoselectivity in Biological Systems: A Case Study of Chiral Isoxazole Derivatives

The principle of stereoselectivity is well-documented in pharmacology. A pertinent example can be found in the study of chiral isoxazole derivatives targeting human β-adrenergic receptors. Research on stereoisomeric 3-bromo-isoxazolyl amino alcohols demonstrated a significant disparity in the binding affinities of enantiomers.

A study by de Filippis et al. revealed that stereoisomers with an (S,R) configuration exhibited high affinity for β1- and particularly β2-adrenergic receptors, with Ki values in the nanomolar range. In stark contrast, their corresponding (R,R) enantiomers displayed a 30- to 100-fold lower affinity for the same receptors, highlighting a substantial stereochemical effect on receptor binding.[3]

This pronounced difference underscores the importance of a precise spatial arrangement for optimal ligand-receptor interaction. Even subtle changes in the orientation of functional groups, as dictated by the stereochemistry, can dramatically alter the binding energy and, consequently, the biological response.

The Role of Chiral Pyrrolidine Scaffolds in Modulating Bioactivity

The pyrrolidine ring, a key feature of our topic molecule, is a versatile scaffold in medicinal chemistry, often contributing to the stereochemistry and three-dimensional shape of a compound.[4] The impact of the pyrrolidine's chirality on the activity of isoxazole-based inhibitors has also been investigated.

In a study focused on developing isoxazole-based inhibitors for casein kinase 1 (CK1), researchers modified the lead structure with enantiopure pyrrolidine scaffolds. While in this particular instance, the absolute configuration of the chiral pyrrolidine moiety showed a limited effect on the inhibitory activity against CK1, the authors still emphasized the potential of a stereochemical approach in developing potent and selective kinase inhibitors.[5] This suggests that the influence of stereochemistry can be target-dependent and warrants empirical investigation for each new chemical entity.

Hypothetical Enantiomer-Receptor Interaction Model

To visualize the concept of stereoselective binding, we can consider a hypothetical model where the (S)-enantiomer of 3-Ethyl-5-pyrrolidin-2-ylisoxazole exhibits a higher affinity for a target receptor than the (R)-enantiomer.

G cluster_receptor Receptor Binding Pocket cluster_S (S)-Enantiomer (High Affinity) cluster_R (R)-Enantiomer (Low Affinity) A Hydrophobic Pocket B Hydrogen Bond Acceptor C Steric Hindrance Zone S_mol 3-Ethyl-5-(S)-pyrrolidin-2-ylisoxazole S_ethyl Ethyl Group S_NH Pyrrolidine NH S_isox Isoxazole S_ethyl->A Fits well S_NH->B Forms H-bond R_mol 3-Ethyl-5-(R)-pyrrolidin-2-ylisoxazole R_ethyl Ethyl Group R_NH Pyrrolidine NH R_isox Isoxazole R_ethyl->C Clashes R_NH->B Misaligned

Caption: Hypothetical binding of enantiomers to a receptor.

In this model, the ethyl group of the (S)-enantiomer fits snugly into a hydrophobic pocket, and the pyrrolidine NH group forms a crucial hydrogen bond. For the (R)-enantiomer, the ethyl group experiences steric hindrance, and the NH group is improperly oriented for effective hydrogen bonding, leading to lower binding affinity.

Experimental Workflows for Enantiomer Comparison

To definitively compare the biological activities of the (R)- and (S)-enantiomers of 3-Ethyl-5-pyrrolidin-2-ylisoxazole, a systematic experimental approach is required.

Enantioselective Synthesis or Chiral Separation

The first step is to obtain enantiomerically pure samples. This can be achieved through two primary routes:

  • Enantioselective Synthesis: Designing a synthetic pathway that preferentially yields one enantiomer. This often involves the use of chiral catalysts or starting materials.

  • Chiral Chromatography: Separating the racemic mixture using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

G racemate Racemic Mixture of 3-Ethyl-5-pyrrolidin-2-ylisoxazole chiral_hplc Chiral HPLC/SFC racemate->chiral_hplc enantiomers Separated Enantiomers chiral_hplc->enantiomers r_enantiomer (R)-enantiomer enantiomers->r_enantiomer s_enantiomer (S)-enantiomer enantiomers->s_enantiomer

Caption: Workflow for chiral separation of enantiomers.

In Vitro Biological Assays

Once pure enantiomers are obtained, their biological activities can be compared using a panel of in vitro assays. The choice of assays will depend on the therapeutic target of interest.

Table 1: Example In Vitro Assays for Enantiomer Comparison

Assay TypeParameter MeasuredExample
Receptor Binding Affinity (Ki)Radioligand binding assay
Enzyme Inhibition Potency (IC50)Kinase activity assay
Cell-based Assays Efficacy (EC50), Cytotoxicity (CC50)Reporter gene assay, Cell viability assay

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the test compound (each enantiomer).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value for each enantiomer by analyzing the competition binding curves.

Conclusion and Future Directions

While direct experimental data comparing the enantiomers of 3-Ethyl-5-pyrrolidin-2-ylisoxazole is currently lacking in the public domain, the foundational principles of stereochemistry in pharmacology, supported by studies on analogous chiral isoxazole and pyrrolidine-containing molecules, strongly suggest that the two enantiomers are likely to exhibit different biological profiles.[3][5]

For researchers and drug development professionals, this underscores the absolute necessity of synthesizing and evaluating the individual enantiomers of any chiral drug candidate. Such studies are not merely an academic exercise but a critical step in identifying the eutomer (the more active enantiomer), understanding the potential for off-target effects or toxicity from the distomer (the less active or inactive enantiomer), and ultimately developing safer and more effective medicines. Future research should focus on the enantioselective synthesis and detailed pharmacological characterization of the (R)- and (S)-enantiomers of 3-Ethyl-5-pyrrolidin-2-ylisoxazole to elucidate their therapeutic potential.

References

  • Stieler, M., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(11), 2829. [Link]

  • de Filippis, B., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 50(8), 1955-1964. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Martis, G. J., & Gaonkar, S. L. (2025). Biologically active drugs containing isoxazole moiety.
  • Saeed, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Shafiee, M. K., et al. (2024). Pyrrolo-isoxazole: a key molecule with diverse biological actions. Archiv der Pharmazie, e2300424.
  • Özdemir, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249211.

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Validation

Benchmarking a Novel Neuroactive Agent: A Comparative Analysis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole Against Standard of Care in Epilepsy

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds with promising therapeutic potential is a critical endeavor. The heterocyclic compound, 3-Ethyl-5-pyrrolidin-2-ylisoxazole, represents one such candidate, integrating the structurally significant pyrrolidine and isoxazole moieties. Both of these rings are independently recognized as "privileged structures" in medicinal chemistry, known for their presence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive framework for benchmarking this novel entity against the current standard of care for generalized tonic-clonic seizures, a common and severe form of epilepsy.

The rationale for investigating a pyrrolidine-isoxazole conjugate stems from the established neuroactive properties of related derivatives. Pyrrolidine-containing compounds have demonstrated a spectrum of CNS activities, including anticonvulsant effects.[4][5] Similarly, the isoxazole ring is a key component in several compounds with anticonvulsant properties.[4] The unique combination of these two pharmacophores in 3-Ethyl-5-pyrrolidin-2-ylisoxazole suggests a potential for synergistic or novel mechanisms of action in seizure control.

This document outlines a systematic approach to the preclinical evaluation of 3-Ethyl-5-pyrrolidin-2-ylisoxazole, focusing on direct, data-driven comparisons with a widely-used antiepileptic drug, Valproic Acid. The experimental designs detailed herein are intended to provide a robust assessment of efficacy, safety, and potential mechanisms of action, thereby generating the critical data necessary for further development decisions.

Comparative Efficacy Assessment

A primary objective in preclinical benchmarking is the direct comparison of a novel agent's efficacy against an established standard of care. In the context of generalized tonic-clonic seizures, Valproic Acid serves as a relevant comparator due to its broad-spectrum efficacy. The following table summarizes the key efficacy endpoints to be evaluated.

Parameter Test Compound: 3-Ethyl-5-pyrrolidin-2-ylisoxazole Standard of Care: Valproic Acid Experimental Model
ED50 (mg/kg) To be determinedEstablishedMaximal Electroshock (MES) Test
Protection against Seizure Spread To be determinedHighMaximal Electroshock (MES) Test
ED50 (mg/kg) To be determinedEstablishedSubcutaneous Pentylenetetrazole (scPTZ) Test
Protection against Seizure Induction To be determinedHighSubcutaneous Pentylenetetrazole (scPTZ) Test
Experimental Workflow: Efficacy Benchmarking

G cluster_0 Animal Cohort Preparation cluster_1 Dosing Regimen cluster_2 Anticonvulsant Testing cluster_3 Data Analysis cohort Rodent Models (e.g., Mice, Rats) dose_test Dose Escalation: 3-Ethyl-5-pyrrolidin-2-ylisoxazole cohort->dose_test Randomized Assignment dose_soc Dose Escalation: Valproic Acid (SoC) cohort->dose_soc Randomized Assignment dose_vehicle Vehicle Control cohort->dose_vehicle Randomized Assignment mes_test Maximal Electroshock (MES) Test (Models generalized tonic-clonic seizures) dose_test->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Models absence seizures) dose_test->scptz_test dose_soc->mes_test dose_soc->scptz_test dose_vehicle->mes_test dose_vehicle->scptz_test ed50_calc ED50 Calculation (Probit Analysis) mes_test->ed50_calc scptz_test->ed50_calc comparison Comparative Efficacy Analysis ed50_calc->comparison G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism Confirmation start 3-Ethyl-5-pyrrolidin-2-ylisoxazole binding_assay Receptor Binding Assays (e.g., GABA-A, NMDA) start->binding_assay ion_channel Ion Channel Electrophysiology (e.g., Sodium, Calcium channels) start->ion_channel enzyme_inhibition Enzyme Inhibition Assays (e.g., GABA transaminase) binding_assay->enzyme_inhibition neurotransmitter_uptake Neurotransmitter Uptake Assays ion_channel->neurotransmitter_uptake cell_based Cell-based Seizure Models (e.g., 4-AP induced activity in neuronal cultures) enzyme_inhibition->cell_based neurotransmitter_uptake->cell_based

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